molecular formula C9H9Cl2N3 B11876149 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride

Cat. No.: B11876149
M. Wt: 230.09 g/mol
InChI Key: XEHQEMZPOARCLM-UHFFFAOYSA-N
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Description

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride is a chemical compound known for its diverse applications in scientific research and industry. This compound features a triazole ring, which is a five-membered ring containing three nitrogen atoms, and a chloromethyl group attached to a phenyl ring. The hydrochloride salt form enhances its solubility in water, making it more versatile for various applications.

Preparation Methods

The synthesis of 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride typically involves the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through cyclization reactions involving hydrazines and nitriles under acidic or basic conditions.

    Introduction of the Chloromethyl Group: The chloromethyl group is introduced via chloromethylation reactions, often using reagents like formaldehyde and hydrochloric acid.

    Final Assembly: The phenyl ring with the chloromethyl group is then coupled with the triazole ring under suitable conditions to form the final compound.

Industrial production methods may involve optimizing these steps to increase yield and purity, often using catalysts and controlled reaction environments to ensure consistency and scalability.

Chemical Reactions Analysis

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

    Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.

    Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or reduction to form hydrocarbons.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.

Common reagents used in these reactions include bases like sodium hydroxide, oxidizing agents like potassium permanganate, and reducing agents like lithium aluminum hydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the production of specialty chemicals and materials, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets and pathways. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The chloromethyl group can form covalent bonds with nucleophilic sites in biological molecules, leading to modifications that affect their function. These interactions can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

1-(2-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride can be compared with other similar compounds, such as:

    1-(2-(Chloromethyl)phenyl)-1H-pyrazole hydrochloride: Similar structure but with a pyrazole ring instead of a triazole ring.

    1-(3-(Chloromethyl)phenyl)-1H-1,2,4-triazole hydrochloride: Similar structure but with the chloromethyl group at a different position on the phenyl ring.

    1-(2-(Chloromethyl)phenyl)-3,5-dimethyl-1H-pyrazole hydrochloride: Similar structure but with additional methyl groups on the pyrazole ring.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the triazole ring, which can confer distinct chemical and biological properties compared to its analogs.

Properties

Molecular Formula

C9H9Cl2N3

Molecular Weight

230.09 g/mol

IUPAC Name

1-[2-(chloromethyl)phenyl]-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C9H8ClN3.ClH/c10-5-8-3-1-2-4-9(8)13-7-11-6-12-13;/h1-4,6-7H,5H2;1H

InChI Key

XEHQEMZPOARCLM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CCl)N2C=NC=N2.Cl

Origin of Product

United States

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